N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide

Description

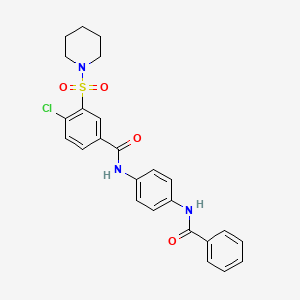

Chemical Structure and Key Features N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide (CAS No. 313550-72-0) is a benzamide derivative featuring a 4-chloro-substituted benzene ring, a piperidin-1-ylsulfonyl group at position 3, and a benzamido moiety on the N-linked phenyl ring. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research, as indicated by its commercial availability from suppliers like Ambeed, Inc. .

Properties

IUPAC Name |

N-(4-benzamidophenyl)-4-chloro-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O4S/c26-22-14-9-19(17-23(22)34(32,33)29-15-5-2-6-16-29)25(31)28-21-12-10-20(11-13-21)27-24(30)18-7-3-1-4-8-18/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHWBWMTAQUBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with benzoyl chloride under basic conditions to form 4-benzamidophenyl.

Sulfonylation: The sulfonyl group is introduced by reacting the chlorinated intermediate with piperidine-1-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide has been studied for its role as a potential therapeutic agent in various diseases:

- Hedgehog Signaling Pathway Inhibition : Research indicates that compounds similar to this one can inhibit the Hedgehog signaling pathway, which is crucial in cancer biology. This pathway is often aberrantly activated in several malignancies, making it a target for cancer therapies .

- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. Its ability to modulate cellular pathways involved in tumor growth and survival is under investigation .

Pharmacological Studies

Pharmacological studies have highlighted the following aspects of this compound:

- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes and receptors that are overexpressed in certain cancers. By targeting these proteins, it may reduce tumor proliferation and induce apoptosis .

- Synergistic Effects : Studies have explored the use of this compound in combination with other chemotherapeutic agents, revealing potential synergistic effects that enhance therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six structurally analogous benzamide derivatives, focusing on substituent variations, molecular properties, and inferred functional implications.

Substituent Variations and Molecular Properties

Functional Implications of Substituent Differences

- Sulfonamide Groups: The piperidin-1-ylsulfonyl group in the target compound (vs. pyrrolidinyl in or isoquinolinyl in ) influences conformational flexibility and steric bulk. Piperidine’s six-membered ring may offer better solubility than pyrrolidine’s five-membered counterpart .

Aromatic Substituents :

Physicochemical Properties :

Biological Activity

N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

- A benzamide group

- A piperidine ring

- A sulfonyl group

The molecular formula for this compound is with a molecular weight of 534.04 g/mol. Its chemical properties suggest potential interactions with various biological targets.

This compound primarily acts as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in regulating physiological processes such as acid-base balance and fluid secretion. The compound's mechanism involves binding to the active site of carbonic anhydrase, inhibiting its activity, which can lead to therapeutic effects in conditions where CA activity is dysregulated, such as cancer and glaucoma .

Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits carbonic anhydrase II (CA II) and carbonic anhydrase IX (CA IX), both of which are implicated in tumor growth and metastasis. Inhibition studies have shown IC50 values indicating effective inhibition at low concentrations, making it a candidate for further development as an anticancer agent .

Antitumor Effects

In vitro studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it has been shown to reduce cell proliferation and induce apoptosis in cancer cells through the inhibition of CA IX, which is overexpressed in hypoxic tumor environments .

Research Findings and Case Studies

Q & A

Q. What are the standard synthetic protocols for N-(4-Benzamidophenyl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide, and what key reaction conditions are critical for successful synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the benzamide core and subsequent coupling with a piperidine derivative. Critical conditions include:

- Inert Atmosphere : Use of nitrogen or argon to prevent oxidation or hydrolysis of reactive intermediates .

- Anhydrous Solvents : Dichloromethane or tetrahydrofuran (THF) to minimize side reactions with moisture .

- Temperature Control : Gradual addition of reagents at 0–5°C to manage exothermic reactions during sulfonylation .

Example protocol:

React 4-chloro-3-sulfonyl chloride benzamide with piperidine in THF under argon.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the molecular structure and purity of this compound?

- Methodological Answer : A combination of techniques is required:

| Technique | Purpose | Conditions/Notes |

|---|---|---|

| 1H/13C NMR | Confirm aromatic protons, piperidine CH2 groups, and sulfonamide connectivity | Use deuterated DMSO or CDCl3 . |

| FT-IR | Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches | KBr pellet method . |

| HPLC-MS | Assess purity (>95%) and molecular weight | Reverse-phase C18 column, ESI+ mode . |

| Elemental Analysis | Validate empirical formula | Compare calculated vs. observed C, H, N, S content . |

Q. What initial biological screening assays are recommended to assess its potential therapeutic activity?

- Methodological Answer : Begin with:

- Enzyme Inhibition Assays : Target enzymes related to the sulfonamide’s known activity (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility Testing : Measure logP via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and reduce side products in the formation of the piperidin-1-ylsulfonyl group?

- Methodological Answer :

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling, reducing reaction time from 24h to 6h .

- Side Product Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb residual moisture during piperidine addition .

- Alternative Solvents : Test dimethylacetamide (DMA) for improved solubility of intermediates, monitored by TLC .

Q. What strategies are effective in resolving contradictions between computational modeling and experimental crystallographic data for this compound?

- Methodological Answer :

- Software Refinement : Use SHELXL for crystallographic refinement, adjusting thermal parameters and occupancy rates to match electron density maps .

- Docking Studies : Compare DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*) with X-ray structures to identify conformational discrepancies .

- Twinned Data Analysis : Employ SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .

Q. What advanced mechanistic studies are required to elucidate its interaction with biological targets, considering its sulfonamide and benzamide moieties?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to receptors like GPCRs or kinases .

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., histone deacetylases) to resolve binding modes .

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, correlating with sulfonamide substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.